Tetrafluorophthalimide Tetrafluorophthalimide
Brand Name: Vulcanchem
CAS No.: 652-11-9
VCID: VC4316144
InChI: InChI=1S/C8HF4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)
SMILES: C12=C(C(=C(C(=C1F)F)F)F)C(=O)NC2=O
Molecular Formula: C8HF4NO2
Molecular Weight: 219.095

Tetrafluorophthalimide

CAS No.: 652-11-9

Cat. No.: VC4316144

Molecular Formula: C8HF4NO2

Molecular Weight: 219.095

* For research use only. Not for human or veterinary use.

Tetrafluorophthalimide - 652-11-9

Specification

CAS No. 652-11-9
Molecular Formula C8HF4NO2
Molecular Weight 219.095
IUPAC Name 4,5,6,7-tetrafluoroisoindole-1,3-dione
Standard InChI InChI=1S/C8HF4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)
Standard InChI Key GXHIOZHDNIONPT-UHFFFAOYSA-N
SMILES C12=C(C(=C(C(=C1F)F)F)F)C(=O)NC2=O

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of tetrafluorophthalimide derivatives involves a tandem reaction sequence starting from fluorinated phthalamic acid intermediates. A key step is the decarboxylation and ring-opening of these intermediates, which yields tetrafluorobenzamidobarbituric acids (e.g., 15d) alongside tetrafluorophthalimidobarbituric acids (e.g., 14c) . For instance, treatment of tetrafluorophthalamic acids with triethylamine in dimethylformamide (DMF) facilitates spontaneous decarboxylation, though competing reactions with dimethylamine (a DMF decomposition product) necessitate careful optimization .

Table 1: Representative Synthesis Conditions and Yields

CompoundReactantsConditionsYield (%)
14cPhthalamic acid derivativeDMF, Et₃N, 80°C72
15dHydrochloride substrateDMF, Et₃N, 70°C65

Structural Elucidation

X-ray crystallographic analyses of 14c and 15d reveal distinct conformational features. In 14c, the barbituric acid moiety is nearly perpendicular to the tetrafluorophthalimide ring (86° dihedral angle), resembling the geometry of thalidomide . In contrast, 15d adopts a more flexible conformation due to the absence of the phthalimide ring, with the amide group twisted 27.3° relative to the tetrafluorobenzene ring . These structural differences influence hydrogen-bonding networks and torsional flexibility, which may explain variations in biological activity between the two chemotypes.

Physicochemical Properties

Tetrafluorophthalimide derivatives exhibit high thermal stability, with melting points exceeding 300°C, as observed in related tetrachlorophthalimide analogs . Solubility profiles vary significantly: while 14c is sparingly soluble in polar solvents like water, it demonstrates moderate solubility in DMF (25 mg/mL) . The tetrafluorobenzamide derivative 15d shows improved solubility in organic solvents, attributed to reduced planarity and increased conformational freedom .

Key Physicochemical Parameters

  • Molecular weight: 284.91 g/mol (for 14c)

  • LogP (predicted): 2.1–2.5 (indicative of moderate lipophilicity)

  • pKa: ~9.5 (due to the barbituric acid moiety)

Pharmacological Activities and Mechanisms of Action

Anti-Angiogenic Activity

In the rat aortic ring assay, tetrafluorophthalimide derivatives (14a–k) inhibited microvessel outgrowth by >90% at 50 µM, outperforming the positive control carboxyamidotriazole (CAI) . The most potent compound, 14k, reduced human umbilical vein endothelial cell (HUVEC) tube formation by 93% at 12.5 µM . Mechanistic studies suggest these compounds interfere with VEGF signaling and calcium-dependent pathways, though cereblon-mediated ubiquitination may also play a role .

Table 2: Anti-Angiogenic Efficacy of Select Derivatives

Compound% Inhibition (50 µM)IC₅₀ (µM)
14k953.2
15d895.8
Thalidomide40>100

Antiproliferative Effects

Tetrafluorophthalimides exhibit broad-spectrum anticancer activity. In the NCI60 screen, 14e and 14f showed GI₅₀ values of 2.21 µM and 5.12 µM, respectively, across 59 tumor cell lines . In vivo, 15d reduced tumor volume by 62% in a prostate cancer xenograft model, accompanied by decreased intratumoral microvessel density .

Comparative Analysis with Related Compounds

Fluorinated vs. Non-Fluorinated Analogs

Non-fluorinated phthalimidobarbituric acids (13a–k) lost anti-angiogenic activity entirely, underscoring the necessity of fluorine substitutions . For example, 13b achieved only 40% inhibition at 50 µM, compared to >90% for its fluorinated counterpart 14b .

Tetrafluoro vs. Tetrachloro Derivatives

While tetrachlorophthalimides (e.g., 3,4,5,6-tetrachlorophthalimide) share similar synthetic routes, their biological profiles differ markedly . Chlorinated analogs exhibit lower solubility and reduced potency in angiogenesis assays, likely due to increased steric bulk and diminished electronic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator